molecular formula C10H6BrF3N2 B13220913 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole

2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B13220913
M. Wt: 291.07 g/mol
InChI Key: ZSKPHZSRLWUZCT-UHFFFAOYSA-N
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Description

2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.

    Imidazole Formation: The imidazole ring can be formed through a cyclization reaction involving an aldehyde or ketone and an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions and enzyme activity.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)phenylboronic acid
  • 2-Bromo-5-(trifluoromethyl)aniline
  • [2-Bromo-5-(trifluoromethyl)phenyl]methanol

Uniqueness

2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The imidazole ring further adds to its versatility, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H6BrF3N2

Molecular Weight

291.07 g/mol

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]-1H-imidazole

InChI

InChI=1S/C10H6BrF3N2/c11-8-2-1-6(10(12,13)14)5-7(8)9-15-3-4-16-9/h1-5H,(H,15,16)

InChI Key

ZSKPHZSRLWUZCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=NC=CN2)Br

Origin of Product

United States

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